![molecular formula C10H14ClO4P B14269663 (Carboxymethyl)[bis(hydroxymethyl)]phenylphosphanium chloride CAS No. 138614-38-7](/img/structure/B14269663.png)
(Carboxymethyl)[bis(hydroxymethyl)]phenylphosphanium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Carboxymethyl)[bis(hydroxymethyl)]phenylphosphanium chloride is an organophosphorus compound with a unique structure that includes a phenyl ring substituted with carboxymethyl and bis(hydroxymethyl) groups, along with a phosphonium chloride moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Carboxymethyl)[bis(hydroxymethyl)]phenylphosphanium chloride typically involves the reaction of a phenylphosphine derivative with formaldehyde and a carboxylic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is achieved through techniques such as crystallization, filtration, and distillation.
Analyse Chemischer Reaktionen
Types of Reactions: (Carboxymethyl)[bis(hydroxymethyl)]phenylphosphanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonium chloride to phosphine derivatives.
Substitution: The phenyl ring and phosphonium chloride moiety can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and various substituted phenylphosphine compounds.
Wissenschaftliche Forschungsanwendungen
(Carboxymethyl)[bis(hydroxymethyl)]phenylphosphanium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (Carboxymethyl)[bis(hydroxymethyl)]phenylphosphanium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. The specific pathways and molecular targets depend on the context of its application, whether in biological systems or chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Triphenylphosphine: A widely used phosphine ligand in coordination chemistry.
Phosphonium Salts: Compounds with similar phosphonium chloride moieties but different substituents.
Phosphine Oxides: Oxidized derivatives of phosphines with similar structural features.
Uniqueness: (Carboxymethyl)[bis(hydroxymethyl)]phenylphosphanium chloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to participate in diverse chemical reactions and its potential biological activities set it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
138614-38-7 |
|---|---|
Molekularformel |
C10H14ClO4P |
Molekulargewicht |
264.64 g/mol |
IUPAC-Name |
carboxymethyl-bis(hydroxymethyl)-phenylphosphanium;chloride |
InChI |
InChI=1S/C10H13O4P.ClH/c11-7-15(8-12,6-10(13)14)9-4-2-1-3-5-9;/h1-5,11-12H,6-8H2;1H |
InChI-Schlüssel |
GMCKWQVXEROANZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[P+](CC(=O)O)(CO)CO.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(15-Acetyloxy-7-chloro-12-hydroxy-1,11,15-trimethyl-6-methylidene-10,16-dioxo-3,9-dioxatetracyclo[12.4.0.02,4.08,12]octadec-17-en-13-yl) acetate](/img/structure/B14269587.png)
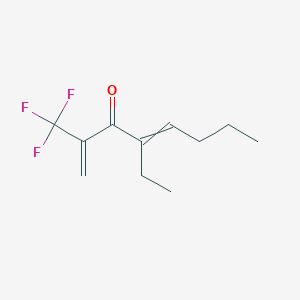
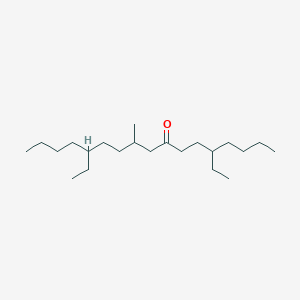
![N',2-Bis[2-(furan-2-yl)ethylidene]hydrazine-1-carbothiohydrazide](/img/structure/B14269603.png)

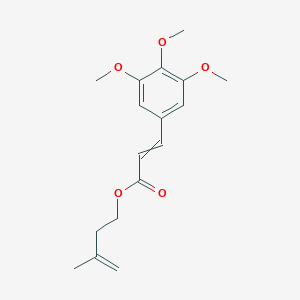

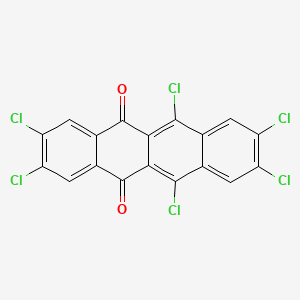
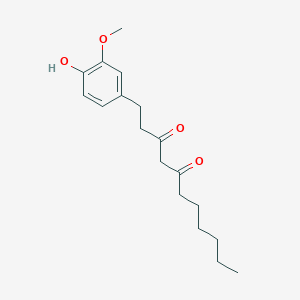
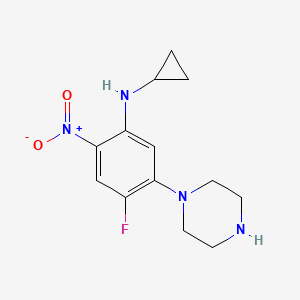
![2H-Pyran-2,6(3H)-dione, 4-[4-(1,1-dimethylethyl)phenyl]dihydro-](/img/structure/B14269665.png)
oxophosphanium](/img/structure/B14269673.png)

![1H-1,2,4-Triazole, 1-[[2-(4-fluorophenyl)-2-oxetanyl]methyl]-](/img/structure/B14269678.png)
